molecular weight and exact mass of 6,8-dibromo-2-(4-phenoxyphenyl)quinoline
molecular weight and exact mass of 6,8-dibromo-2-(4-phenoxyphenyl)quinoline
An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 6,8-dibromo-2-(4-phenoxyphenyl)quinoline
Abstract
This technical guide provides a comprehensive analysis of the molecular weight and exact mass of the heterocyclic compound 6,8-dibromo-2-(4-phenoxyphenyl)quinoline. It begins by elucidating the fundamental distinctions between these two crucial mass-related parameters in the context of chemical analysis and drug development. The guide details the theoretical calculation of both the average molecular weight and the monoisotopic exact mass based on the compound's elemental formula. Furthermore, it presents a robust, field-proven experimental protocol for the empirical determination of the exact mass using high-resolution mass spectrometry (HRMS). This document is intended for researchers, scientists, and drug development professionals who require a precise understanding and verification of the chemical identity and purity of novel molecular entities.
Foundational Concepts: Molecular Weight vs. Exact Mass
In the realm of chemical characterization, the terms "molecular weight" and "exact mass" are often used, but they represent distinct and fundamentally different values. A clear understanding of this difference is paramount for accurate data interpretation, particularly in the context of modern analytical techniques like mass spectrometry.
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Molecular Weight (Average Molecular Mass): This value is calculated using the weighted average of the atomic masses of all atoms in a molecule.[1] The atomic mass of an element on the periodic table is an average that accounts for the natural abundance of all its stable isotopes. This value is most relevant for stoichiometric calculations involving bulk quantities of a substance, such as preparing solutions or determining molar quantities for a chemical reaction.
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Exact Mass (Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant stable isotope of each constituent element.[2] For instance, the exact mass calculation uses the mass of ¹²C (12.000000 Da), ¹H (1.007825 Da), and ¹⁶O (15.994915 Da), rather than their weighted-average counterparts. High-resolution mass spectrometers measure the mass-to-charge ratio of individual ions, making exact mass the relevant value for this technique.[3] The ability to measure exact mass to several decimal places allows for the confident determination of a molecule's elemental formula, a critical step in structural elucidation.[4][5]
Theoretical Mass Determination of 6,8-dibromo-2-(4-phenoxyphenyl)quinoline
The first step in any mass analysis is the theoretical calculation based on the known chemical structure.
Elucidation of the Molecular Formula
The structure of the target compound is composed of a quinoline core, substituted at positions 6 and 8 with bromine atoms, and at position 2 with a 4-phenoxyphenyl group.
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Quinoline Core: C₉H₇N
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Substitutions:
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Removal of hydrogens at positions 2, 6, and 8: - 3H
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Addition of two bromine atoms: + 2Br
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Addition of a 4-phenoxyphenyl group (C₁₂H₉O): + C₁₂H₉O
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Combining these components yields the final molecular formula: C₂₁H₁₃Br₂NO .
Calculation of Molecular Properties
Using the established molecular formula, we can calculate both the molecular weight and the monoisotopic exact mass. These values are summarized in the table below.
| Parameter | Value | Calculation Basis | Relevance |
| Molecular Formula | C₂₁H₁₃Br₂NO | Structural Analysis | Foundation for all mass calculations. |
| Molecular Weight | 455.15 g/mol | Based on weighted-average atomic masses of elements (e.g., C: 12.011, Br: 79.904). | Stoichiometry, bulk material handling. |
| Monoisotopic Exact Mass | 452.9364 Da | Based on the mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br). | High-Resolution Mass Spectrometry (HRMS) analysis. |
| Exact Mass of [M+H]⁺ Ion | 453.9442 Da | Monoisotopic Mass + Mass of H⁺ (proton). | Value typically observed in positive-ion electrospray ionization (ESI) HRMS. |
Experimental Verification by High-Resolution Mass Spectrometry
Theoretical calculations must be confirmed by empirical data. High-resolution mass spectrometry (HRMS), using technologies like Orbitrap or Time-of-Flight (TOF) analyzers, is the gold standard for determining the exact mass of small molecules, thereby confirming their elemental composition.[4][6][7]
Rationale for HRMS
The primary advantage of HRMS is its ability to provide mass measurements with high accuracy, typically within 5 parts-per-million (ppm). This level of precision allows researchers to distinguish between compounds that have the same nominal mass but different elemental formulas (isobars). For 6,8-dibromo-2-(4-phenoxyphenyl)quinoline, HRMS serves two critical functions:
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Confirming the Elemental Formula: Matching the experimentally measured mass to the calculated exact mass of the [M+H]⁺ ion (453.9442 Da) provides strong evidence for the C₂₁H₁₃Br₂NO formula.
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Validating the Presence of Bromine: The natural isotopic abundance of bromine (⁷⁹Br ≈ 50.9% and ⁸¹Br ≈ 49.1%) creates a highly characteristic isotopic pattern. A dibrominated compound will exhibit a triplet of peaks for the molecular ion cluster (M, M+2, M+4) with relative intensities of approximately 1:2:1. Observing this pattern is a definitive confirmation of the presence of two bromine atoms.
Experimental Workflow
The following diagram outlines the logical flow for the experimental determination of the exact mass of the target compound.
Caption: Workflow for exact mass determination via HRMS.
Detailed Experimental Protocol
This protocol describes a standard procedure for exact mass determination using a Q Exactive™ Orbitrap mass spectrometer or an equivalent HRMS instrument.
1. Preparation of Stock and Working Solutions:
- Causality: High-purity solvents are essential to avoid interference from contaminants. Acetonitrile is a common choice due to its favorable properties in electrospray ionization.
- Protocol: a. Prepare a 1 mg/mL stock solution of 6,8-dibromo-2-(4-phenoxyphenyl)quinoline in HPLC-grade acetonitrile. b. Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid. The acid promotes protonation to form the [M+H]⁺ ion.
2. Instrument Calibration:
- Causality: Calibration ensures the mass accuracy of the instrument across the desired mass range. This is the cornerstone of a self-validating system.
- Protocol: a. Calibrate the mass spectrometer immediately before the analysis according to the manufacturer's specifications using the recommended calibration solution (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution). b. Ensure the mass accuracy post-calibration is below 2 ppm for the calibrant ions.
3. Method Setup and Data Acquisition:
- Causality: A high resolution setting (>60,000 FWHM) is critical to resolve the isotopic peaks and achieve the required mass accuracy. Positive ion mode is selected to detect the protonated molecule [M+H]⁺.
- Protocol: a. Set the ionization source to Electrospray Ionization (ESI) in positive ion mode. b. Infuse the working solution directly into the mass spectrometer at a flow rate of 5-10 µL/min. c. Set the instrument to acquire data in full scan mode over a mass range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 150-1000). d. Set the resolution to at least 60,000 at m/z 200. e. Acquire data for 1-2 minutes to obtain a stable signal and a high-quality averaged spectrum.
4. Data Analysis and Validation:
- Causality: Comparing the experimental mass to the theoretical mass and calculating the error in ppm provides a quantitative measure of confidence. Analysis of the isotopic pattern provides orthogonal confirmation of the elemental composition.
- Protocol: a. Using the instrument's software, identify the monoisotopic peak for the [M+H]⁺ ion. This will be the first peak in the isotopic cluster, corresponding to the molecule containing only ¹²C, ¹H, ¹⁴N, ¹⁶O, and ⁷⁹Br isotopes. b. Record the measured m/z value. For 6,8-dibromo-2-(4-phenoxyphenyl)quinoline, this should be very close to the calculated value of 453.9442 Da. c. Verify the presence of the full isotopic cluster. Look for peaks at m/z ≈ 455.9421 (M+2, containing one ⁸¹Br) and m/z ≈ 457.9399 (M+4, containing two ⁸¹Br) with relative intensities of approximately 200% and 100% of the monoisotopic peak, respectively. d. Calculate the mass error using the formula: Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶ e. A mass error of < 5 ppm is considered excellent confirmation of the elemental formula.
Conclusion
The accurate determination of molecular weight and, more critically, exact mass is a non-negotiable step in the characterization of chemical compounds for research and pharmaceutical development. For 6,8-dibromo-2-(4-phenoxyphenyl)quinoline (C₂₁H₁₃Br₂NO), the theoretically calculated average molecular weight is 455.15 g/mol , and its monoisotopic exact mass is 452.9364 Da. The definitive experimental confirmation of this compound's identity relies on high-resolution mass spectrometry, which should yield a protonated molecular ion [M+H]⁺ with an m/z value of approximately 453.9442, a mass accuracy of less than 5 ppm, and the characteristic 1:2:1 isotopic signature of a dibrominated species. The protocols and principles outlined in this guide provide a robust framework for achieving this confident characterization.
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